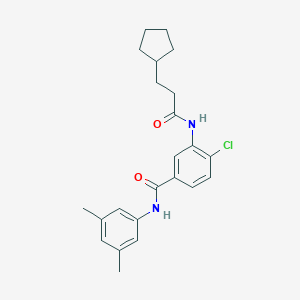![molecular formula C28H31ClN2O2 B309409 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B309409.png)
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as BAY 43-9006 or Sorafenib and is used in the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide involves the inhibition of multiple kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, Flt-3, and c-KIT. By inhibiting these kinases, it prevents tumor cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. It also induces apoptosis in tumor cells and inhibits the growth of new blood vessels, thereby preventing the spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide in lab experiments is its effectiveness in inhibiting multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. However, one of the limitations is its toxicity, which can affect normal cells as well.
Future Directions
There are several future directions for the research on 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide. One direction is to investigate its effectiveness in combination with other anticancer drugs. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, research can be conducted to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide is a chemical compound that has been extensively studied for its anticancer properties. It works by inhibiting the activity of multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. While it has several advantages for lab experiments, its toxicity can limit its use. However, there are several future directions for research on this compound, including investigating its effectiveness in combination with other anticancer drugs and exploring its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide involves the reaction between 4-tert-butylbenzoic acid and 5-aminosalicylic acid. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-amino-5-chlorobenzonitrile to yield 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide.
Scientific Research Applications
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide has been extensively studied for its anticancer properties. It works by inhibiting the activity of multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. It has been shown to be effective in the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
properties
Product Name |
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide |
|---|---|
Molecular Formula |
C28H31ClN2O2 |
Molecular Weight |
463 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]-4-chlorophenyl]benzamide |
InChI |
InChI=1S/C28H31ClN2O2/c1-27(2,3)20-11-7-18(8-12-20)25(32)30-22-15-16-23(29)24(17-22)31-26(33)19-9-13-21(14-10-19)28(4,5)6/h7-17H,1-6H3,(H,30,32)(H,31,33) |
InChI Key |
DPKJBWLMMTXVDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309327.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)